[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine
Description
1,3-Bis(4-bromophenyl)propan-2-ylamine is a brominated secondary amine featuring a central propane backbone substituted with two 4-bromophenyl groups at the 1- and 3-positions and a methylamine group at the 2-position. Its hydrochloride salt (CAS 1235438-89-7) has a molecular formula of C₁₆H₁₈Br₂ClN and a molecular weight of 419.58 g/mol . This compound is primarily used in pharmaceutical research as a synthetic intermediate or ligand in coordination chemistry.
Properties
Molecular Formula |
C16H17Br2N |
|---|---|
Molecular Weight |
383.12 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C16H17Br2N/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,16,19H,10-11H2,1H3 |
InChI Key |
GMTNMFOUUHRHEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of 4-bromobenzene with propan-2-one, followed by reduction to form the corresponding alcohol. This intermediate is then subjected to amination using methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Sites
The bromine atoms on the aromatic rings are susceptible to cross-coupling reactions , leveraging their role as leaving groups in transition-metal-catalyzed processes.
Mechanistic Notes :
-
The electron-withdrawing bromine groups activate the aryl rings for oxidative addition with Pd(0) or Cu(I) catalysts .
-
In Suzuki coupling, the bromine is replaced by an aryl group from boronic acid, forming extended π-conjugated systems .
Amine Functional Group Reactivity
The tertiary amine center participates in alkylation , acylation , and quaternization reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Quaternization | Methyl iodide, polar aprotic solvent | Quaternary ammonium salt | |
| Acylation | Acetyl chloride, base | N-methylacetamide derivative |
Mechanistic Notes :
-
The methyl group on the nitrogen reduces steric hindrance, favoring quaternization with alkyl halides.
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
Condensation Reactions
The central propan-2-yl group may engage in Mannich-type reactions or Schiff base formation under acidic or basic conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, secondary amine | β-Amino ketone derivatives | |
| Schiff Base Formation | Aromatic aldehyde, acid catalyst | Imine-linked polymers |
Mechanistic Notes :
Electrophilic Aromatic Substitution (EAS)
The electron-deficient bromophenyl rings can undergo nitration or sulfonation at meta positions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | Nitro-substituted aryl rings | |
| Sulfonation | SO₃, H₂SO₄, reflux | Sulfonic acid derivatives |
Mechanistic Notes :
Reductive Dehalogenation
The C-Br bonds can be reduced to C-H under catalytic hydrogenation conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, ethanol, 25°C | De-brominated hydrocarbon |
Mechanistic Notes :
Complexation with Metals
The amine group can act as a ligand in coordination chemistry.
| Metal Ion | Conditions | Complex Type | Reference |
|---|---|---|---|
| Cu(II) | Methanol, room temperature | Tetrahedral coordination | |
| Fe(III) | Aqueous acidic medium | Octahedral complex |
Scientific Research Applications
It appears the query is about the applications of the chemical compound "1,3-Bis(4-bromophenyl)propan-2-ylamine." Based on the search results, here's what can be gathered:
Basic Information
- IUPAC Name: 1,3-bis(4-bromophenyl)-N-methylpropan-2-amine; hydrochloride
- Chemical Formula:
- Molecular Weight: 419.59
Applications
While the search results do not directly detail specific applications of "1,3-Bis(4-bromophenyl)propan-2-ylamine," they do provide some context:
- The compound is categorized as one of numerous organic compounds in American Elements' catalog of life science products .
- American Elements can supply life science materials in bulk quantities and produce materials to customer specifications . They offer various purity grades, including Mil Spec, ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .
Related Compounds and Potential Applications
While direct applications for the specific compound are not found, the search results mention related compounds and their applications, which may provide indirect insights:
- Biphenyl Derivatives: Biphenyl nucleus derivatives have shown biological activities, such as antipyretic properties (fenbufen and flurbiprofen) and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Halohydrins and Styrene Oxide Derivatives: Optically active halohydrins or styrene oxide derivatives, obtained by reduction of α-halo ketones, have been used as key intermediates in the synthesis of chiral drugs containing the β-amino alcohol moiety, such as (R)-denopamine and (R)-iso .
- Other Compounds: Some compounds with similar structural features are used as dyes and pigments, corrosion inhibitors, thermo-stable materials, and catalysts .
Safety Information
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)propan-2-ylamine involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)
- Molecular Formula : C₁₅H₁₂Br₂O
- Molecular Weight : 368.07 g/mol
- Key Differences :
- The ketone group (-C=O) replaces the methylamine (-CH₂NHCH₃) at the 2-position.
- Reactivity : The ketone undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to alcohols or alkanes), whereas the methylamine in the target compound participates in alkylation or acylation reactions.
- Physicochemical Properties : Lower molecular weight and higher polarity due to the ketone group, reducing lipophilicity compared to the target compound.
(4-Bromophenyl)methylamine (CAS 60376-97-8)
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : 228.13 g/mol
- Key Differences: A single 4-bromophenyl group is attached to a propane backbone, with an isopropylamine substituent. Applications: Used in small-molecule drug synthesis due to its simpler structure and lower molecular weight.
2-[(4-Bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine
- Molecular Formula: C₁₈H₂₀BrNO
- Molecular Weight : 346.26 g/mol
- Key Differences :
- Incorporates a 2,3-dihydrobenzofuran moiety, introducing additional aromaticity and electron-rich regions.
- Biological Relevance : The benzofuran group may enhance binding to serotonin or dopamine receptors, making this analog more relevant in CNS drug research compared to the target compound.
Bis(4-bromophenyl)(4-formylphenyl)amine (CAS 25069-38-9)
- Molecular Formula: C₁₉H₁₃Br₂NO
- Molecular Weight : 431.1 g/mol
- Key Differences :
- A triarylamine structure with a formyl (-CHO) group, enabling Schiff base formation or coordination to metal ions.
- Electronic Properties : The formyl group increases electrophilicity, contrasting with the methylamine’s nucleophilic character in the target compound.
Physicochemical Properties
| Property | Target Compound | 1,3-Bis(4-Bromophenyl)-2-propanone | (4-Bromophenyl)methylamine |
|---|---|---|---|
| Molecular Weight | 419.58 g/mol | 368.07 g/mol | 228.13 g/mol |
| Functional Group | Methylamine | Ketone | Isopropylamine |
| Halogen Content | 2 Br atoms | 2 Br atoms | 1 Br atom |
| Calculated LogP (XLogP3) | ~4.5 (estimated) | ~4.2 | ~2.8 |
| Solubility | Low (hydrochloride salt) | Moderate in DCM, ethers | Moderate in polar aprotic solvents |
Biological Activity
1,3-Bis(4-bromophenyl)propan-2-ylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.
Chemical Structure and Synthesis
The compound features a central propan-2-ylamine structure with two 4-bromophenyl groups attached. Its synthesis typically involves the reaction of brominated phenyl compounds with appropriate amines under controlled conditions. For instance, biphenyl derivatives have been synthesized using palladium-catalyzed reactions, which can be adapted for similar structures .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of bromophenyl compounds have shown effectiveness against various Gram-positive bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anticancer Activity
Studies on structurally related compounds have demonstrated promising anticancer effects. For instance, hydrazone derivatives bearing bromophenyl moieties have been tested against human melanoma and colon adenocarcinoma cell lines, showing notable cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
The biological activity of 1,3-Bis(4-bromophenyl)propan-2-ylamine may be attributed to its ability to interact with specific biological targets. For example, similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. The inhibition of tyrosinase-related proteins has also been noted, which could affect melanin synthesis and pigmentation disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various brominated phenyl compounds, including derivatives similar to 1,3-Bis(4-bromophenyl)propan-2-ylamine. Results showed significant inhibition of bacterial growth in vitro, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Screening
In another investigation, a series of brominated phenyl derivatives were screened for anticancer activity using MTT assays against A375 (melanoma) and HT-29 (colon cancer) cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating substantial potency. Notably, the presence of the bromine substituent was correlated with increased cytotoxicity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Antimicrobial | 1,3-Bis(4-bromophenyl)propan-2-ylamine | Staphylococcus aureus | 12 | |
| Anticancer | Similar bromophenyl derivatives | A375 (melanoma) | 15 | |
| Anticancer | Similar bromophenyl derivatives | HT-29 (colon cancer) | 18 |
Q & A
Q. What are the common synthetic routes for 1,3-Bis(4-bromophenyl)propan-2-ylamine?
Methodological Answer: Synthesis of this compound can be inferred from analogous bromophenyl derivatives. Key approaches include:
- Friedel-Crafts Acylation : Bromobenzene derivatives react with acyl chlorides (e.g., fumaryl chloride) under Lewis acid catalysis (e.g., AlCl₃), followed by reductive amination with methylamine to introduce the amine moiety .
- Ketone-to-Amine Conversion : Starting from 1,3-bis(4-bromophenyl)propan-2-one (CAS 54523-47-6), reductive amination using methylamine and reducing agents (e.g., NaBH₄) may yield the target compound.
Q. Table 1: Hypothetical Synthesis Pathways
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Bromobenzene, fumaryl chloride, AlCl₃ | |
| 2 | Reductive Amination | 1,3-Bis(4-bromophenyl)propan-2-one, methylamine, NaBH₄ |
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation of a solvent (e.g., dichloromethane/hexane).
Data Collection : Use a diffractometer (e.g., Bruker D8) at low temperature (150 K) to minimize thermal motion .
Refinement : Employ SHELXL for structure solution, with R-factor optimization (<0.05 for high-quality data) .
Key Parameters from Evidence:
Q. What analytical techniques confirm purity and structural integrity?
Methodological Answer:
- Gas Chromatography (GC) : Purity assessment (>99.0% by GC, as per commercial standards) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₁₆Br₂N: 397.95).
Q. Table 2: Analytical Workflow
| Technique | Purpose | Critical Observations | Reference |
|---|---|---|---|
| GC | Purity | >99.0% threshold | |
| ¹H NMR | Structure | Methylamine protons at δ 2.1–2.5 ppm | |
| SC-XRD | 3D Structure | R-factor <0.05, space group assignment |
Advanced Research Questions
Q. How do bromine substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The 4-bromophenyl groups enable Suzuki-Miyaura or Ullmann couplings:
Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O.
Optimization : Vary aryl boronic acids to synthesize biaryl derivatives.
Challenges : Steric hindrance from the propan-2-yl backbone may reduce coupling efficiency .
Evidence-Based Insight:
Bromophenyl derivatives are precursors for polymers (e.g., PTAA in ), where bromine acts as a leaving group for polymerization .
Q. What are the challenges in characterizing stereochemical properties?
Methodological Answer:
- Dynamic NMR : Detect atropisomerism (if applicable) by variable-temperature NMR to observe coalescence of signals.
- Crystallographic Disorder : Resolve overlapping electron density for methyl groups using SHELXL restraints .
- Chirality : If asymmetric synthesis is performed, use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
Q. How is this compound applied in material science research?
Methodological Answer:
- Polymer Synthesis : As a monomer for conductive polymers. For example:
- Coordination Chemistry : The amine group can bind to transition metals (e.g., Co or Cu) for catalyst design, as seen in Schiff-base complexes .
Case Study from Evidence:
In , bis(4-bromophenyl)amine derivatives are intermediates in synthesizing hole-transport materials for perovskite solar cells .
Q. What mechanistic insights govern its oxidation or functionalization?
Methodological Answer:
- Oxidation Pathways :
- Functionalization :
- Introduce sulfonamide groups via reaction with sulfonyl chlorides (e.g., TsCl) under basic conditions.
Q. How is computational modeling used to predict its electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the amine’s hydrogen-bonding capability .
Limitations :
Lack of experimental crystal data for validation may reduce accuracy. Cross-reference with SC-XRD results where available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
